endo-BCN-PEG8-NHS ester

PROTAC linker optimization ternary complex

endo-BCN-PEG8-NHS ester (CAS 1608140-48-2) is a heterobifunctional polyethylene glycol (PEG) linker combining an endo-bicyclo[6.1.0]non-4-yne (BCN) group for strain-promoted alkyne-azide cycloaddition (SPAAC) and an N-hydroxysuccinimide (NHS) ester for amine coupling, separated by an eight-unit PEG spacer (PEG8). This compound is widely employed as a bioorthogonal linker in bioconjugation, antibody-drug conjugate (ADC) development, and proteolysis-targeting chimera (PROTAC) synthesis due to its copper-free reactivity, aqueous solubility, and capacity for sequential conjugation steps.

Molecular Formula C34H54N2O14
Molecular Weight 714.8 g/mol
Cat. No. B607323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameendo-BCN-PEG8-NHS ester
Synonymsendo-BCN-PEG8-NHS ester
Molecular FormulaC34H54N2O14
Molecular Weight714.8 g/mol
Structural Identifiers
InChIInChI=1S/C34H54N2O14/c37-31-7-8-32(38)36(31)50-33(39)9-11-41-13-15-43-17-19-45-21-23-47-25-26-48-24-22-46-20-18-44-16-14-42-12-10-35-34(40)49-27-30-28-5-3-1-2-4-6-29(28)30/h28-30H,3-27H2,(H,35,40)/t28-,29+,30?
InChIKeyGQCGVDZQAWQNHI-BWMKXQIXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

endo-BCN-PEG8-NHS Ester: A Versatile PEG8-Based Bioconjugation Linker for Copper-Free Click Chemistry


endo-BCN-PEG8-NHS ester (CAS 1608140-48-2) is a heterobifunctional polyethylene glycol (PEG) linker combining an endo-bicyclo[6.1.0]non-4-yne (BCN) group for strain-promoted alkyne-azide cycloaddition (SPAAC) and an N-hydroxysuccinimide (NHS) ester for amine coupling, separated by an eight-unit PEG spacer (PEG8) [1]. This compound is widely employed as a bioorthogonal linker in bioconjugation, antibody-drug conjugate (ADC) development, and proteolysis-targeting chimera (PROTAC) synthesis due to its copper-free reactivity, aqueous solubility, and capacity for sequential conjugation steps .

Why endo-BCN-PEG8-NHS Ester Cannot Be Arbitrarily Substituted with Other BCN-PEG-NHS Linkers


Substituting endo-BCN-PEG8-NHS ester with other BCN-PEG-NHS variants or alternative strained alkynes like DBCO-based linkers introduces significant performance trade-offs. The PEG8 spacer length is not arbitrary; it determines end-to-end distance, solubility profile, and conformational flexibility, directly impacting ternary complex formation in PROTAC applications and bioconjugation efficiency [1]. Furthermore, the endo-stereochemistry of the BCN moiety influences reaction kinetics and stability compared to exo-BCN analogs [2], while the BCN core itself offers broader bioorthogonal reactivity (both SPAAC and IEDDA) than the widely used DBCO system [3]. These parameters cannot be interchanged without altering reaction outcomes, making direct substitution a high-risk experimental variable.

Quantitative Differentiation of endo-BCN-PEG8-NHS Ester: Evidence-Based Selection Criteria


PEG8 Spacer Length Provides a Mid-Range End-to-End Distance of ~3.5 nm for Optimal PROTAC Ternary Complex Formation

The PEG8 spacer in endo-BCN-PEG8-NHS ester provides an end-to-end distance of approximately 3.5 nm, which falls within the optimal range (3–5 nm) for bridging the E3 ligase and target protein binding pockets in PROTAC ternary complexes. In contrast, PEG4 linkers provide a shorter span (~2.0 nm) that may be insufficient for targets with larger inter-pocket distances, while PEG12 linkers (~5.0 nm) can introduce excessive flexibility, reducing ternary complex stability and cellular potency [1]. Structure-activity relationship studies indicate that progression from PEG4 to PEG8 can enhance residence time in the ternary complex by up to an order of magnitude, translating to lower cellular EC50 values [2].

PROTAC linker optimization ternary complex

endo-BCN Exhibits Comparable SPAAC Reactivity to exo-BCN but with Improved Aqueous Stability

A recent 2025 study directly compared the second-order rate constants of endo-BCN-CH₂OH and exo-BCN-CH₂OH in SPAAC reactions, finding near-identical reactivity (k₂ = 1.8 × 10³ M⁻¹ s⁻¹ for endo vs. 1.7 × 10³ M⁻¹ s⁻¹ for exo) [1]. However, independent sources indicate that endo-BCN exhibits enhanced aqueous stability and reduced non-specific reactivity compared to exo-BCN, making it preferable for sensitive biological applications [2]. Earlier reports suggesting a 10-fold rate advantage for endo-BCN are now considered context-dependent; under physiologically relevant conditions, the two isomers perform similarly, but endo-BCN offers better handling characteristics .

SPAAC click chemistry bioorthogonal

BCN Enables Dual Bioorthogonal Reactivity (SPAAC + IEDDA) Unlike DBCO Which Is Limited to Azide-Only Click Chemistry

BCN-based linkers, including endo-BCN-PEG8-NHS ester, possess the unique ability to participate in two distinct bioorthogonal reactions: SPAAC with azides and inverse electron-demand Diels–Alder (IEDDA) with tetrazines. In contrast, DBCO-based linkers react only with azides [1]. This dual reactivity enables orthogonal, sequential conjugation strategies where two different payloads can be attached to the same scaffold using mutually exclusive reaction conditions. For example, the BCN group can first react with a tetrazine-bearing fluorophore via IEDDA (k₂ up to ~10⁴ M⁻¹ s⁻¹), followed by SPAAC with an azide-modified drug [2].

IEDDA tetrazine dual labeling

Optimal Research and Industrial Applications for endo-BCN-PEG8-NHS Ester Based on Quantitative Evidence


PROTAC Linker Optimization: Screening PEG8 for Optimal Ternary Complex Geometry

Use endo-BCN-PEG8-NHS ester as a linker in PROTAC libraries to identify optimal E3 ligase–target protein bridging distance. The ~3.5 nm span of the PEG8 spacer provides sufficient reach for most inter-pocket distances while maintaining a relatively constrained conformational ensemble that favors productive ternary complex formation over non-productive binary complexes [1].

Stability-Critical Bioconjugation: Selecting endo-BCN over exo-BCN for Aqueous-Phase Protein Labeling

Employ endo-BCN-PEG8-NHS ester for the labeling of sensitive proteins or antibodies where minimizing hydrolysis and off-target reactions is paramount. The endo-isomer offers comparable SPAAC kinetics to exo-BCN (k₂ ≈ 1.8 × 10³ M⁻¹ s⁻¹) but with improved aqueous stability, reducing the risk of premature linker inactivation [2].

Dual-Modality Probe Construction: Leveraging BCN's Reactivity with Both Azides and Tetrazines

Design trifunctional conjugates by first reacting endo-BCN-PEG8-NHS ester with an amine-containing scaffold (via NHS ester), then sequentially attaching a tetrazine-modified imaging agent (via IEDDA) and an azide-modified therapeutic payload (via SPAAC). This dual-reactivity feature is not available with DBCO-based linkers [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for endo-BCN-PEG8-NHS ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.